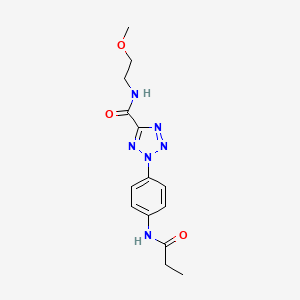

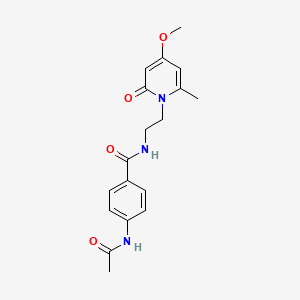

N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide” is a chemical compound that is likely to be a part of the fentanyl analogs . Fentanyl analogs are synthetic opioids that have been developed by research chemists and pharmaceutical companies . They have high potential for producing addiction and severe adverse effects including coma and death .

Wissenschaftliche Forschungsanwendungen

Organocatalytic Enantioselective Syntheses

A study demonstrates the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines, a structural motif similar to the compound , through asymmetric Pictet-Spengler reactions catalyzed by BINOL-phosphoric acid. The methodology enabled the synthesis of natural products and synthetic drugs, showcasing the compound's utility in the synthesis of biologically active molecules and potential pharmaceuticals (E. Mons et al., 2014).

Metal-Free Synthesis of 3-Arylquinolin-2-ones

Research highlights a metal-free approach to synthesizing 3-arylquinolin-2-one compounds, involving N-methyl-N-phenylcinnamamides and phenyliodine bis(trifluoroacetate) (PIFA). This innovative process showcases a metal-free oxidative C-C bond formation alongside an exclusive 1,2-aryl migration, pertinent to the exploration of novel synthetic pathways for quinoline derivatives (Le‐Ping Liu et al., 2013).

Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives

A synthesis strategy for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives is detailed, starting from acetylation and proceeding through nucleophilic substitution reactions. This work not only expands the chemical repertoire for synthesizing isoquinoline derivatives but also sets the stage for future pharmacological activity investigations (R. Zaki et al., 2017).

Antitubulin and Antiproliferative Activities of Tetrahydroisoquinolines

A study outlines the synthesis and evaluation of substituted tetrahydroisoquinoline derivatives for their antiproliferative activities against cancer cell lines. The research demonstrates the impact of substituent bias on the tetrahydroisoquinoline core, significantly affecting antiproliferative activity and providing insights into the therapeutic potential of such compounds in cancer treatment (W. Dohle et al., 2014).

Anti-Breast Cancer Activity of Quinolinesulfonamide Derivatives

The design, synthesis, and in vitro evaluation of acetylenic quinolinesulfonamides against human breast cancer cell lines are discussed, highlighting potent antitumor activities comparable to cisplatin. This study underscores the compound's role in developing anticancer agents and the potential mechanisms of action, emphasizing its significance in medicinal chemistry research (Krzysztof Marciniec et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-methyl-4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-4-21(26)23-17-10-11-20(15(3)13-17)30(28,29)24-18-9-8-16-7-6-12-25(19(16)14-18)22(27)5-2/h8-11,13-14,24H,4-7,12H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMBWSPECJQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)

![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)

![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)

![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)